molecular formula C10H9BrN2OS B14762326 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine

5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine

Cat. No.: B14762326
M. Wt: 285.16 g/mol
InChI Key: JWEVOOVZAVDVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-methoxyaniline with thiourea in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol or water, to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine can be compared with other similar compounds, such as:

These compounds share a similar thiazole core but differ in their substituents, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C10H9BrN2OS

Molecular Weight

285.16 g/mol

IUPAC Name

5-(4-bromo-2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2OS/c1-14-8-4-6(11)2-3-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

JWEVOOVZAVDVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.